Technical Guide: 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS 873-25-6)
Technical Guide: 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS 873-25-6)
[1][2]
Abstract
This technical guide provides a comprehensive analysis of 2,4,5-Trichloro-1-methyl-1H-imidazole (CAS 873-25-6), a highly functionalized heterocyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients and advanced agrochemicals. Unlike its non-methylated parent (2,4,5-trichloroimidazole), the N-methyl derivative offers distinct reactivity profiles, particularly in regioselective metallation and nucleophilic aromatic substitution (SNAr). This document details its physicochemical properties, validated synthetic pathways, and critical reactivity patterns, serving as a practical resource for drug development professionals.
Introduction
The imidazole ring is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal, antibacterial, and anticancer agents. 2,4,5-Trichloro-1-methyl-1H-imidazole represents a fully halogenated, "pre-oxidized" scaffold where every carbon center is activated for functionalization.
Its value lies in its orthogonal reactivity :
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C2-Position: Highly electrophilic (due to flanking nitrogens) and prone to rapid lithium-halogen exchange.
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C4/C5-Positions: Differentially reactive based on steric influence of the N-methyl group, allowing for sequential substitution strategies.
Physicochemical Profile
The introduction of the N-methyl group significantly alters the physical state and solubility profile compared to the NH-analog (2,4,5-trichloroimidazole), preventing tautomerism and lowering the melting point.
| Property | Data | Note |
| CAS Number | 873-25-6 | |
| IUPAC Name | 2,4,5-Trichloro-1-methyl-1H-imidazole | |
| Molecular Formula | C₄H₃Cl₃N₂ | |
| Molecular Weight | 185.44 g/mol | |
| Density | ~1.67 g/cm³ | High density due to trichloro-substitution |
| Boiling Point | ~299°C | Predicted at 760 mmHg |
| Flash Point | ~134.6°C | |
| Solubility | DCM, THF, Acetonitrile | Poor water solubility; lipophilic |
| Appearance | Low-melting solid or viscous liquid | Dependent on purity/temperature |
Synthetic Pathways
Two primary routes exist for the production of CAS 873-25-6. The choice depends on scale and available starting materials.
Route A: N-Methylation of 2,4,5-Trichloroimidazole (Lab Scale)
This is the most reliable method for generating high-purity material in a research setting. It avoids the over/under-chlorination issues associated with direct halogenation.
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Precursor: 2,4,5-Trichloroimidazole (CAS 7682-38-4).
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Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS); Base (K₂CO₃ or NaH).
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Mechanism: Sɴ2 attack of the deprotonated imidazole nitrogen on the methylating agent.
Route B: Direct Chlorination of 1-Methylimidazole (Industrial)
Used for bulk manufacturing, this route involves exhaustive chlorination.
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Precursor: 1-Methylimidazole (CAS 616-47-7).
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Reagents: Cl₂ gas or N-Chlorosuccinimide (NCS).
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Challenge: Controlling regioselectivity during the intermediate stages (monochloro -> dichloro -> trichloro).
Visualization: Synthesis Logic
Figure 1: Convergent synthetic pathways to the target scaffold.
Reactivity & Functionalization[6][7]
The core utility of CAS 873-25-6 is its ability to undergo Regioselective Substitution . The three chlorine atoms are not equivalent.
Nucleophilic Aromatic Substitution (SɴAr)
The C2 position is the most electron-deficient site because it is flanked by two electronegative nitrogen atoms.
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Order of Reactivity: C2 >> C5 > C4.
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Nucleophiles: Amines (primary/secondary), Alkoxides, Thiols.
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Outcome: Displacement of the C2-Cl to form 2-substituted-4,5-dichloro-1-methylimidazoles.
Lithium-Halogen Exchange
The C2-Cl bond is also the most activated for metal-halogen exchange due to the inductive effect of the adjacent nitrogens (similar to the acidity of C2-H in non-halogenated imidazoles).
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Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl.
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Regioselectivity: C2 exchange occurs preferentially over C4/C5.
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Trapping: The resulting C2-lithio species can be trapped with electrophiles (aldehydes, ketones, acyl chlorides).
Visualization: Divergent Reactivity
Figure 2: Regioselectivity of CAS 873-25-6 at the C2 position.
Experimental Protocols
Protocol 1: Regioselective SɴAr at C2 (General Procedure)
Targeting the synthesis of 2-amino-4,5-dichloro-1-methylimidazoles.
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Preparation: Dissolve 2,4,5-trichloro-1-methylimidazole (1.0 equiv) in anhydrous acetonitrile or DMF.
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Addition: Add the amine nucleophile (1.1 equiv) and a base (e.g., DIPEA or K₂CO₃, 2.0 equiv).
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Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. The C2-Cl is displaced first.
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Note: Higher temperatures (>120°C) may lead to substitution at C5.
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Workup: Dilute with ethyl acetate, wash with water/brine, dry over Na₂SO₄, and concentrate.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol 2: C2-Lithiation and Electrophilic Trapping
Targeting the synthesis of 2-formyl-4,5-dichloro-1-methylimidazole.
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Setup: Flame-dry a flask and purge with Argon. Dissolve 2,4,5-trichloro-1-methylimidazole (1.0 equiv) in anhydrous THF.
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Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
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Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes.
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Critical: Maintain temperature below -70°C to prevent "scrambling" or decomposition of the lithio-species.
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Stir for 15–30 minutes at -78°C.
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Quench: Add anhydrous DMF (2.0 equiv) dropwise.
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Warming: Allow the mixture to warm to 0°C over 1 hour.
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Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.
Safety & Handling (HSE)
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Hazard Classification: Corrosive (Skin Corr. 1B), Acute Tox. 4 (Oral).
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Handling: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, as halo-imidazoles can degrade slowly with moisture.
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Incompatibility: Strong oxidizing agents, strong acids.
References
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PubChem. (n.d.).[1] 2,4,5-Trichloro-1H-imidazole (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole reactivity logic).
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Iddon, B. (1985). Metallation and Metal-halogen Exchange Reactions of Imidazoles.[3] Heterocycles, 23(2), 417-443. (Foundational review on regioselectivity).
